molecular formula C22H24ClN3O4 B000425 Erlotinib hydrochloride CAS No. 183319-69-9

Erlotinib hydrochloride

Cat. No. B000425
CAS RN: 183319-69-9
M. Wt: 429.9 g/mol
InChI Key: GTTBEUCJPZQMDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Erlotinib Hydrochloride is a small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. It is primarily used in the treatment of non-small cell lung cancer (NSCLC) and pancreatic cancer. This compound works by inhibiting the intracellular phosphorylation of tyrosine kinase associated with the EGFR, thereby blocking the signal transduction pathways involved in the proliferation and survival of cancer cells .

Scientific Research Applications

Erlotinib Hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Erlotinib Hydrochloride exerts its effects by inhibiting the EGFR tyrosine kinase. This inhibition blocks the phosphorylation of tyrosine residues on the EGFR, preventing the activation of downstream signaling pathways that promote cell proliferation and survival. The compound binds reversibly to the ATP-binding site of the EGFR, making it a potent inhibitor of EGFR-mediated signaling .

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its reversible binding to the EGFR and its specific activity against certain EGFR mutations. It has been extensively studied and is one of the first EGFR inhibitors to be approved for clinical use .

Safety and Hazards

Erlotinib has several potential adverse effects, including lung problems called interstitial lung disease events, liver and kidney problems, stomach and intestinal problems called gastrointestinal perforation, serious skin conditions, blood, bleeding, and clotting problems, eye disorders, bleeding events when taking warfarin with erlotinib, and pregnancy .

Future Directions

There are several ongoing research studies on erlotinib hydrochloride. For instance, erlotinib is being studied for its potential use in the treatment of JAK2V617F-positive PV and other myeloproliferative disorders . Other studies are exploring the combination of erlotinib with other anticancer agents for the treatment of various types of cancer .

Relevant Papers Several papers have been published on this compound, including studies on its synthesis , mechanism of action , and potential future directions . These papers provide valuable insights into the properties and applications of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Erlotinib Hydrochloride typically begins with 6,7-dimethoxy-3,4-dihydroquinazoline as the initial raw material. This compound undergoes chlorination, followed by a reaction with 3-aminophenylacetylene. The methyl groups at positions 6 and 7 are then removed, and a methoxyethyl side chain is introduced to generate this compound .

Industrial Production Methods: In industrial settings, this compound can be produced using a supercritical solution with a cosolvent method. This involves parameters such as temperature (318–338 K), pressure (15–25 MPa), and nozzle diameter (300–700 μm). The process results in the formation of nanoparticles, which enhance the solubility and bioavailability of the compound .

Chemical Reactions Analysis

Types of Reactions: Erlotinib Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of oxidized metabolites.

    Reduction: Although less common, reduction reactions can occur under specific conditions.

Common Reagents and Conditions:

Major Products: The primary product of these reactions is this compound, which is isolated as a hydrochloride salt .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Erlotinib hydrochloride involves multiple steps, including the synthesis of intermediate compounds and their subsequent reactions to form the final product.", "Starting Materials": [ "4-chlorobenzonitrile", "3,5-bis(trifluoromethyl)aniline", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Ethyl acetate", "Water" ], "Reaction": [ "Step 1: 4-chlorobenzonitrile is reacted with 3,5-bis(trifluoromethyl)aniline in the presence of sodium hydroxide and methanol to form an intermediate compound.", "Step 2: The intermediate compound is then hydrolyzed using hydrochloric acid to form another intermediate compound.", "Step 3: The third intermediate compound is then reacted with ethyl acetate and water to form Erlotinib base.", "Step 4: Erlotinib base is then reacted with hydrochloric acid to form Erlotinib hydrochloride." ] }

CAS RN

183319-69-9

Molecular Formula

C22H24ClN3O4

Molecular Weight

429.9 g/mol

IUPAC Name

N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine;hydron;chloride

InChI

InChI=1S/C22H23N3O4.ClH/c1-4-16-6-5-7-17(12-16)25-22-18-13-20(28-10-8-26-2)21(29-11-9-27-3)14-19(18)23-15-24-22;/h1,5-7,12-15H,8-11H2,2-3H3,(H,23,24,25);1H

InChI Key

GTTBEUCJPZQMDZ-UHFFFAOYSA-N

SMILES

COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.Cl

Canonical SMILES

[H+].COCCOC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=CC(=C3)C#C)OCCOC.[Cl-]

Appearance

White or off-white powder

Other CAS RN

183319-69-9

Pictograms

Acute Toxic; Irritant; Health Hazard; Environmental Hazard

synonyms

11C erlotinib
11C-erlotinib
358,774, CP
358774, CP
CP 358,774
CP 358774
CP-358,774
CP-358774
CP358,774
CP358774
erlotinib
erlotinib HCl
erlotinib hydrochloride
HCl, Erlotinib
Hydrochloride, Erlotinib
N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine
OSI 774
OSI-774
OSI774
Tarceva

Origin of Product

United States

Synthesis routes and methods I

Procedure details

50 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 1500 ml acetonitrile and 46 g of 3-aminophenyl acetylene was added at 25-30° C., followed by 10 ml acetic acid. The reaction mass was stirred at 25-30° C. for 30 minutes. Solid obtained was filtered, washed with water and dried under vacuum. This solid was suspended in water, basified with potassium hydroxide and stirred for 10 minutes. The resulting erlotinib base was isolated, washed with acetonitrile and dried under vacuum. The solid obtained was then suspended in water and acidified to pH 1.0-2.0 using hydrochloric acid. The reaction mixture was stirred for 2 hours, filtered, washed with water and dried at 40-45° C. to obtain 63 g of erlotinib hydrochloride.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
46 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
1500 mL
Type
solvent
Reaction Step Four
Name
erlotinib base

Synthesis routes and methods II

Procedure details

15.0 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 450 ml ethanol and 13.8 g of 3-aminophenyl acetylene was added at 25-30° C. Further 3.0 g tartaric acid was added. The reaction mass was stirred at 25-30° C. for 6 hours. Solid obtained was filtered, washed with water and dried under vacuum. This solid was suspended in water, basified with potassium hydroxide and stirred for 10 minutes. The resulting erlotinib base was isolated by filtration, washed with ethanol and dried under vacuum. The solid obtained was then suspended in water and acidified to pH 1.0-2.0 using hydrochloric acid. The reaction mixture was stirred for 2 hours, filtered, washed with water and dried at 40-45° C. to obtain 18.3 g of erlotinib hydrochloride.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step Two
Quantity
3 g
Type
reactant
Reaction Step Three
Quantity
450 mL
Type
solvent
Reaction Step Four
Name
erlotinib base

Synthesis routes and methods III

Procedure details

1.98 Kg of 4-chloro-6,7-bis (2-methoxyethoxy) quinazoline was suspended in 30 litres of acetonitrile and 10 litres of toluene and 1.0 Kg of 3-aminophenyl acetylene was charged at 25-30° C. and hydrochloric acid was added. The reaction mass was heated and stirred at 35-40° C. for 6 hours. The solid obtained was filtered and washed with a mixture of acetonitrile and toluene. The product was dried at 38-40° C. to obtain 2.5 Kg of erlotinib hydrochloride.
Quantity
1.98 kg
Type
reactant
Reaction Step One
Quantity
10 L
Type
reactant
Reaction Step Two
Quantity
1 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 L
Type
solvent
Reaction Step Four
Name
erlotinib hydrochloride

Synthesis routes and methods IV

Procedure details

10.0 g crystal form IV of erlotinib base was added to 200 ml 1,4-dioxane, heated to dissolve until being clarified, 6.4 g isopropanol saturated with HCl gas was added dropwise at 60-70° C., after dripping, stirred for 30 minutes while maintaining the temperature, stirred for 1 hour at 0-15° C. before filtration, dried at 50° C. to obtain 10.6 g sample of crystal form A. The yield was 97.2% and the purity was 99.8% (by HPLC).
[Compound]
Name
crystal
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6.4 g
Type
solvent
Reaction Step Two
Name
Erlotinib Hydrochloride
Yield
97.2%

Synthesis routes and methods V

Procedure details

5.0 g of 4-chloro-6,7-bis(2-methoxyethoxy) quinazoline was suspended in 75 ml of water and 2.55 g of 3-aminophenyl acetylene was added at 25-30° C. followed by 1.0 ml of 50% hydrochloric acid. The reaction mass was heated at 35- 40° C. for 1 hour. The solid obtained was filtered and washed with water. The product was dried at 40-45° C. to obtain 5.8 g of erlotinib hydrochloride.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Name
Quantity
75 mL
Type
solvent
Reaction Step Four
Name
erlotinib hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Erlotinib hydrochloride
Reactant of Route 2
Reactant of Route 2
Erlotinib hydrochloride
Reactant of Route 3
Reactant of Route 3
Erlotinib hydrochloride
Reactant of Route 4
Reactant of Route 4
Erlotinib hydrochloride
Reactant of Route 5
Reactant of Route 5
Erlotinib hydrochloride
Reactant of Route 6
Reactant of Route 6
Erlotinib hydrochloride

Q & A

Q1: What is the primary molecular target of Erlotinib Hydrochloride?

A1: this compound is a tyrosine kinase inhibitor that specifically targets the epidermal growth factor receptor (EGFR) [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q2: How does inhibiting EGFR affect downstream signaling pathways?

A2: EGFR is a receptor tyrosine kinase involved in cell growth and proliferation. Binding of this compound to EGFR blocks the binding site for adenosine triphosphate (ATP), thus inhibiting the tyrosine kinase activity of the receptor []. This, in turn, disrupts downstream signaling pathways, ultimately leading to inhibition of cell proliferation and tumor growth [, , ].

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H24N4O4 • HCl, and its molecular weight is 429.9 g/mol [].

Q4: Is there any spectroscopic data available for this compound?

A4: Yes, various spectroscopic techniques have been used to characterize this compound, including X-ray powder diffraction (XRPD) [, , , , ], differential scanning calorimetry (DSC) [], infrared spectroscopy (IR) [, ], and nuclear magnetic resonance (NMR) [, ].

Q5: What are the implications of this compound's stability profile for its formulation and storage?

A6: The degradation susceptibility under certain conditions necessitates specific formulation strategies, such as the use of solid dispersions with polymers like polyethylene glycol [] or encapsulation in nano-structured lipid carriers (NLCs) [] to enhance stability. Additionally, appropriate packaging is crucial to protect the drug from light and moisture.

Q6: What formulation strategies have been explored to improve the stability, solubility, or bioavailability of this compound?

A6: Researchers have investigated various approaches to enhance this compound's pharmaceutical properties:

  • Solid Dispersions: Formulation as solid dispersions with polyethylene glycol has been shown to enhance drug solubility and dissolution rate, thereby improving bioavailability [].
  • Nanoparticles: Encapsulating this compound in chitosan-poly (lactic-co-glycolic acid) nanoparticles has shown promise in achieving sustained release and potentially improving therapeutic efficacy [].
  • Micronization: Reducing particle size through micronization has been demonstrated to enhance the dissolution rate of this compound tablets [].
  • Crystal Form Engineering: Developing specific polymorphs, like Form A [, , ] and Form B [], has been explored to optimize solubility and stability characteristics.

Q7: How is this compound absorbed and distributed in the body?

A8: this compound is orally administered and exhibits good oral bioavailability []. It is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, mainly CYP3A4 [, ]. The drug is then excreted in the feces and urine [].

Q8: Are there any known drug-drug interactions associated with this compound?

A9: Yes, as this compound is metabolized by CYP3A4, co-administration with inhibitors or inducers of this enzyme can alter its plasma concentrations [, ]. For instance, co-administration with proton pump inhibitors (PPIs), which can inhibit CYP3A4, has been studied for potential drug-drug interactions [].

Q9: What is the efficacy of this compound in preclinical models of cancer?

A10: this compound has demonstrated significant antitumor activity in various preclinical cancer models, including those for non-small cell lung cancer (NSCLC) and pancreatic cancer [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ].

Q10: Has this compound been evaluated in clinical trials?

A11: Yes, this compound has undergone extensive clinical trials, demonstrating efficacy in treating certain types of NSCLC, particularly in patients with EGFR mutations [].

Q11: Are there any known mechanisms of resistance to this compound?

A12: One of the primary mechanisms of acquired resistance to this compound is the development of a secondary mutation in the EGFR gene, specifically the T790M mutation []. This mutation hinders the drug's binding affinity to EGFR, leading to reduced efficacy.

Q12: What analytical techniques are commonly employed for the quantification of this compound in biological samples?

A12: Several analytical methods have been developed and validated for the quantification of this compound, including:

  • High-Performance Liquid Chromatography (HPLC) Methods: HPLC methods, often coupled with UV detection, are widely used for analyzing this compound in various matrices, including bulk drug, pharmaceutical formulations, and biological samples [, , , , , ].
  • Ultrahigh Performance Liquid Chromatography (UPLC): UPLC offers enhanced sensitivity and shorter analysis time compared to traditional HPLC methods, making it suitable for analyzing this compound in complex matrices like plasma [].

Q13: What is the impact of this compound's solubility on its bioavailability and efficacy?

A14: this compound exhibits limited water solubility, which can potentially affect its dissolution rate and ultimately impact its oral bioavailability and therapeutic efficacy [, ].

Q14: How have researchers tried to address the solubility limitations of this compound?

A14: Several approaches have been investigated to enhance the solubility and dissolution rate of this compound, including:

  • Micronization: Reducing the particle size of the drug substance through micronization has been shown to improve its dissolution rate, as evidenced by studies on this compound tablets [].
  • Solid Dispersions: Formulating this compound as solid dispersions using polymers like polyethylene glycol aims to enhance its solubility and dissolution characteristics, thereby potentially improving its bioavailability [].
  • Nanoparticle Encapsulation: Encapsulation in nanoparticles, such as chitosan-poly (lactic-co-glycolic acid) nanoparticles, presents another avenue to improve solubility and achieve controlled release of the drug [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.